molecular formula C23H17F3N6O2S B292689 N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea

N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea

Cat. No. B292689
M. Wt: 498.5 g/mol
InChI Key: REZKOXAWNJNGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea is a chemical compound that has been widely used in scientific research. It is a member of the class of triazole-containing compounds that have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea in lab experiments is its wide range of biological activities. It can be used as a probe for studying the interaction of small molecules with biological macromolecules. However, one of the limitations of using this compound in lab experiments is its potential toxicity.

Future Directions

There are several future directions for research on N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea. One direction is to study its potential as a therapeutic agent for the treatment of various diseases, including cancer. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on the development of new derivatives of this compound with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea involves the reaction of 5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol with N-phenylacetylurea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization.

Scientific Research Applications

N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea has been used in a variety of scientific research applications. It has been shown to have antimicrobial, antifungal, and antitumor activities. It has also been used as a probe for studying the interaction of small molecules with biological macromolecules.

properties

Molecular Formula

C23H17F3N6O2S

Molecular Weight

498.5 g/mol

IUPAC Name

N-(phenylcarbamoyl)-2-[[5-pyridin-4-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17F3N6O2S/c24-23(25,26)16-5-4-8-18(13-16)32-20(15-9-11-27-12-10-15)30-31-22(32)35-14-19(33)29-21(34)28-17-6-2-1-3-7-17/h1-13H,14H2,(H2,28,29,33,34)

InChI Key

REZKOXAWNJNGGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=NC=C4

Origin of Product

United States

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